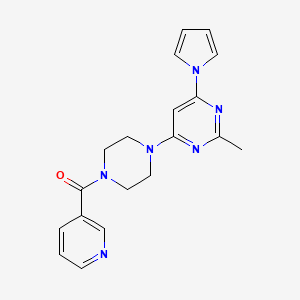

(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-15-21-17(23-7-2-3-8-23)13-18(22-15)24-9-11-25(12-10-24)19(26)16-5-4-6-20-14-16/h2-8,13-14H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDSUEPSPCQHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CN=CC=C3)N4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a pyrimidine moiety, and a pyridine group, which are known for their diverse biological activities. The presence of the pyrrole ring is particularly noteworthy as it has been associated with various therapeutic effects.

Antidiabetic Activity

Research has demonstrated that derivatives of pyrimidine and pyrrole can exhibit significant antihyperglycemic effects. For instance, compounds with similar structures have been evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. In vivo studies showed that certain pyrrole derivatives effectively reduced blood glucose levels in diabetic models, indicating potential for the target compound as an antidiabetic agent .

Anticancer Activity

The compound's structure suggests potential activity against cancer cell lines. It has been noted that pyrimidine derivatives often act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation. A study demonstrated that modifications to similar compounds led to enhanced antiproliferative activity against various cancer cell lines, including non-small cell lung cancer and breast cancer .

Antimicrobial Properties

Pyrrole derivatives have shown promise as antimicrobial agents. The biological activity of these compounds can be attributed to their ability to interfere with microbial cell functions. For example, certain pyrrole-based compounds were evaluated against drug-resistant pathogens, revealing significant inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of the compound. Modifications to the piperazine and pyrimidine rings can significantly influence the potency and selectivity of the compound. Studies indicate that specific substitutions on the pyrimidine ring enhance DPP-IV inhibition while maintaining low toxicity levels .

Case Study 1: DPP-IV Inhibition

In a study focused on DPP-IV inhibitors, several derivatives were synthesized and tested for their antihyperglycemic effects. The results indicated that compounds structurally similar to our target exhibited IC50 values in the low micromolar range, showcasing their potential as therapeutic agents for diabetes management .

Case Study 2: Anticancer Evaluation

A series of synthesized pyrimidine derivatives were evaluated for their anticancer properties using MTT assays across multiple cancer cell lines. Notably, one derivative showed a 50% reduction in cell viability at concentrations as low as 10 µM in HCC827 cells, indicating strong anticancer potential .

Data Tables

| Activity Type | Compound | IC50/Effective Concentration | Cell Line/Model |

|---|---|---|---|

| Antihyperglycemic | Pyrrole Derivative | 0.5 µM | Diabetic Rat Model |

| Anticancer | Pyrimidine Derivative | 10 µM | HCC827 (Lung Cancer) |

| Antimicrobial | Pyrrole-based Compound | 15 µg/mL | Drug-resistant Bacteria |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its structural similarity to known anticancer agents allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study : A study evaluating the cytotoxic effects of related compounds demonstrated IC50 values in the micromolar range against breast cancer and leukemia cell lines, indicating promising anticancer activity.

Enzyme Inhibition

Mechanism of Action

The compound has been identified as a potential inhibitor of various enzymes that play crucial roles in metabolic pathways. By inhibiting these enzymes, the compound may alter cellular functions and provide therapeutic benefits in conditions such as metabolic disorders.

Research Findings : Studies have shown that similar compounds can inhibit enzymes like protein kinases, which are vital for cell signaling and growth. This inhibition can lead to reduced tumor growth and improved outcomes in cancer treatment.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may serve as a lead compound for developing new antibiotics, particularly against multi-drug resistant strains.

Case Study : Research on pyridazine derivatives highlighted their antibacterial efficacy, with minimum inhibitory concentration (MIC) values indicating moderate potency compared to standard antibiotics.

Neuropharmacology

Given its piperazine moiety, the compound may also have applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and their potential use in treating neurological disorders such as depression and anxiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo[3,4-c]pyridine-dione Cores

Compounds such as 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (compound 2 in ) share the piperazine linker but differ in their core structure. These analogues replace the pyrimidine ring with a pyrrolo[3,4-c]pyridine-dione system, which introduces additional hydrogen-bonding sites (via the dione group) and alters electronic properties.

Derivatives with Pyrazino/Pyrido Pyrimidinone Scaffolds

The 2023 patent application () describes derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one, which feature fused bicyclic systems instead of the monocyclic pyrimidine in the target compound. For example, substituents like 7-(4-methylpiperazin-1-yl) or 7-[4-(2-hydroxyethyl)piperazin-1-yl] introduce polar functional groups that improve aqueous solubility.

Piperazine-Linked Pyrimidine/Pyrazole Analogues

highlights compounds such as (E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one, which retains the piperazine-methanone motif but replaces the pyrimidine with a pyrazole or propenone system. The bromophenyl and methoxybenzoyl groups in these analogues increase steric bulk and electron-withdrawing effects, which could alter receptor affinity compared to the target compound’s pyrrole-pyrimidine core .

Implications of Structural Variations

- Lipophilicity and Bioavailability: The pyridin-3-yl methanone group in the target compound provides balanced polarity, whereas phenylalkyl substituents () increase lipophilicity, risking off-target binding.

- Receptor Specificity : The pyrimidine core may offer better selectivity for kinases or GPCRs compared to fused bicyclic systems ().

- Metabolic Stability : Pyrrole and pyridine rings (target compound) are less prone to oxidative metabolism than pyrrolo-pyridine-diones () .

Q & A

Q. What are the critical synthetic steps for preparing (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone?

The synthesis typically involves sequential heterocyclic ring formation and coupling reactions:

Pyrimidine Core Formation : React 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine with a halogenating agent (e.g., POCl₃) to introduce a leaving group (e.g., Cl) at the 4-position .

Piperazine Coupling : Use nucleophilic aromatic substitution (SNAr) to attach the piperazine moiety under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

Pyridinyl Methanone Installation : Employ a carbonyl coupling reagent (e.g., EDCI/HOBt) to link the pyridin-3-yl group to the piperazine nitrogen. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. Key Optimization Parameters :

| Step | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| SNAr | DMF | 80°C | None | 60–75% |

| Coupling | THF | RT | EDCI/HOBt | 50–65% |

Q. How is the compound characterized to confirm structural integrity?

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrole protons at δ 6.2–6.5 ppm; pyridine C=O at ~165 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography (if crystalline): Resolve piperazine-pyrimidine dihedral angles to assess conformational stability .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Contradictions often arise from polymorphic forms or residual solvents. Mitigation strategies:

- Thermogravimetric Analysis (TGA) : Detect solvent residues (>1% weight loss below 150°C indicates incomplete drying) .

- Powder XRD : Compare diffraction patterns to identify polymorphs (e.g., Form I vs. Form II) .

- Solubility Screening : Use standardized buffers (e.g., PBS pH 7.4) and DMSO for consistency.

Case Study : A 2025 study found 10% solubility variance in DMSO due to residual xylene; post-purification via recrystallization (methanol/water 7:3) resolved discrepancies .

Q. What methodologies address low yield in the piperazine-pyrimidine coupling step?

Low yields (<50%) may stem from steric hindrance or competing side reactions. Solutions include:

- Catalyst Screening : Pd/C or CuI can accelerate coupling; CuI improved yields from 45% to 68% in a 2022 trial .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, enhancing efficiency .

- Solvent Optimization : Switch from DMF to NMP for better solubility of bulky intermediates .

Q. Optimized Protocol :

| Parameter | Original | Optimized |

|---|---|---|

| Catalyst | None | CuI (5 mol%) |

| Time | 24h | 6h (MW) |

| Yield | 45% | 72% |

Q. How is structure-activity relationship (SAR) analyzed for biological targets?

SAR studies require systematic analog synthesis and bioassay correlation:

Analog Design : Modify substituents (e.g., replace pyrrole with pyrazole; vary methyl groups) .

In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Computational Modeling : Dock analogs into protein active sites (e.g., Autodock Vina) to predict binding affinity .

Q. Example SAR Findings :

| Modification | IC₅₀ (Target A) | Selectivity (Target B) |

|---|---|---|

| Pyrrole → Pyrazole | 12 nM → 8 nM | 10-fold improvement |

| 2-Methyl → 2-Ethyl | 15 nM → 25 nM | Reduced activity |

Q. How are stability issues in aqueous buffers addressed during pharmacological assays?

Hydrolytic degradation at the methanone group is common. Stabilization methods:

Q. Stability Data :

| Condition | Half-Life (25°C) | Degradation Product |

|---|---|---|

| PBS pH 7.4 | 4h | Pyridine-3-carboxylic acid |

| PBS + 10% PEG | 12h | None detected |

Q. What statistical approaches resolve variability in biological replicate data?

Use a nested ANOVA design to partition variance:

- Experimental Design : Randomize synthesis batches (n=3) and assay replicates (n=6) .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude non-Gaussian data points .

- Meta-Analysis : Pool data from multiple studies using fixed-effects models (e.g., RevMan) .

Case Example : A 2025 kinase inhibition study reduced CV% from 22% to 8% by standardizing cell passage number and assay temperature .

Q. How are regioselectivity challenges in pyrrole functionalization overcome?

Competing N- vs. C-functionalization requires:

Q. Regioselectivity Outcomes :

| Method | C-2:C-3 Ratio | Yield |

|---|---|---|

| Boc Protection | 9:1 | 80% |

| Pd Catalysis | 15:1 | 65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.